Enantiomeric Purity: (2S)-Form vs. Racemic Mixture
The (2S)-2,3-bis(benzyloxy)propanenitrile is available as a single enantiomer with defined stereochemistry at C2, whereas the racemic mixture (when offered commercially) contains equal proportions of (2S)- and (2R)-enantiomers. The racemic mixture would yield 50% undesired stereoisomer in any downstream chiral product, directly reducing the maximum theoretical yield of the desired enantiomer by half compared to using the enantiopure (2S)-form. In a hypothetical 10-step synthesis with 80% average step yield, using the racemic starting material yields approximately 5.4% overall yield of the desired enantiomer (after resolution losses), whereas the enantiopure (2S)-form yields approximately 10.7% overall yield—a 2-fold improvement in final product output.
| Evidence Dimension | Enantiomeric purity / stereochemical identity |
|---|---|
| Target Compound Data | (2S)-2,3-bis(benzyloxy)propanenitrile: Single (S)-enantiomer, 100% of desired stereoisomer |
| Comparator Or Baseline | Racemic 2,3-bis(benzyloxy)propanenitrile: 1:1 mixture of (2S)- and (2R)-enantiomers, 50% desired stereoisomer |
| Quantified Difference | 2-fold difference in theoretical maximum yield of downstream enantiopure product; no chiral resolution required for target compound |
| Conditions | Comparative stereochemical analysis; chiral HPLC or polarimetry verification |
Why This Matters
The 2-fold yield advantage directly translates to halving the cost of starting material per unit of final enantiopure product, a critical procurement consideration for scale-up synthesis.
